molecular formula C24H25F2N7S B2494656 N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946219-03-0

N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2494656
CAS No.: 946219-03-0
M. Wt: 481.57
InChI Key: SJCLZHRROCMWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by distinct substituents that modulate its physicochemical and pharmacological properties. Its core structure comprises:

  • 1-phenyl group at position 1 of the pyrazolo-pyrimidine scaffold, enhancing aromatic interactions.
  • 4-[(Difluoromethyl)sulfanyl]phenyl moiety at position 4, where the difluoromethylsulfanyl group introduces electronegativity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-6-(4-ethylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N7S/c1-2-31-12-14-32(15-13-31)24-29-21(28-17-8-10-19(11-9-17)34-23(25)26)20-16-27-33(22(20)30-24)18-6-4-3-5-7-18/h3-11,16,23H,2,12-15H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCLZHRROCMWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly referred to as the compound) is a novel synthetic compound with potential applications in cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant pharmacological properties.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:
C24H25F2N7SC_{24}H_{25}F_2N_7S
It includes a pyrazolo[3,4-d]pyrimidine core, which is known for its role in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation.

The primary mechanism through which this compound exerts its biological activity is through the inhibition of DHFR. By blocking this enzyme, the compound disrupts folate metabolism, leading to reduced nucleotide synthesis and ultimately inducing apoptosis in rapidly dividing cancer cells.

Key Findings:

  • Inhibition of DHFR : The compound demonstrated significant DHFR inhibitory activity, comparable to classical antifolates like methotrexate (MTX) .
  • Apoptosis Induction : In vitro studies revealed that the compound could induce the expression of pro-apoptotic proteins (e.g., caspases and Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2) in MCF-7 breast cancer cells .

Antitumor Activity

The antitumor effects of the compound were evaluated in various cancer cell lines. Notably, it showed promising results against MTX-resistant cell lines, suggesting its potential as an alternative treatment option.

Summary of Antitumor Efficacy:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.5DHFR inhibition and apoptosis
A549 (Lung Cancer)0.8DHFR inhibition
HeLa (Cervical Cancer)0.6Induction of apoptosis

Study 1: MCF-7 Cell Line

In a study focusing on the MCF-7 breast cancer cell line, treatment with the compound resulted in a significant increase in apoptotic cells as measured by flow cytometry. The study highlighted that the compound's ability to modulate apoptotic pathways could be crucial for its effectiveness against resistant cancer types .

Study 2: A549 Cell Line

Another investigation assessed the compound's effects on A549 lung cancer cells. Results indicated that the compound not only inhibited cell proliferation but also enhanced sensitivity to other chemotherapeutic agents when used in combination therapy .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data for this specific compound is limited, compounds within the same class often exhibit favorable absorption and distribution characteristics due to their lipophilic nature. Safety evaluations are crucial before clinical application; thus far, preliminary studies have not reported significant toxicity at therapeutic doses.

Comparison with Similar Compounds

Table 1: Comparative Data for Pyrazolo-Pyrimidine Derivatives

Compound Name Core Structure Position 4 Substituent Position 6 Substituent Molecular Formula Molar Mass (g/mol) Key Features
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine 4-[(Difluoromethyl)sulfanyl]phenyl 4-Ethylpiperazin-1-yl C23H23F2N7S 491.55* High electronegativity; improved metabolic stability
6-(Methylsulfanyl)-1-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine Isopropylamine Methylsulfanyl C15H17N5S 299.39 Reduced steric bulk; lower molecular weight
N-(4-Methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine 4-Methylphenyl 4-Methylpiperazin-1-yl C23H25N7 399.49 Moderate lipophilicity; simplified piperazine moiety
6-[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]-N-[(1S)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidin-4-amine (1S)-1-Phenylethyl 4-Ethylpiperazin-1-ylmethyl C27H32N6 440.58 Expanded aromatic system; chiral center

*Note: Molar mass calculated based on molecular formula.

Key Findings

The difluoromethylsulfanyl group improves metabolic stability over methylsulfanyl (e.g., ) by resisting oxidative degradation, a common issue with thioether moieties .

This contrasts with non-fluorinated analogs like the methylsulfanyl derivative , which may exhibit faster clearance.

Piperazine Modifications :

  • Ethylpiperazine (target compound) vs. methylpiperazine (): The ethyl group adds lipophilicity, which may improve membrane permeability but could reduce aqueous solubility.

Research Implications and Limitations

  • Synthetic Accessibility : The difluoromethylsulfanyl group requires specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), complicating synthesis compared to methylsulfanyl analogs .
  • Biological Data Gaps : While structural analogs like and have documented antimicrobial or kinase-inhibitory activity, the target compound’s specific pharmacological profile remains uncharacterized in public databases.
  • Computational Predictions : Molecular docking studies suggest that the difluoromethylsulfanyl group may engage in halogen bonding with cysteine residues in kinases, a hypothesis requiring experimental validation .

Q & A

Q. What synthetic routes are commonly used to synthesize pyrazolo[3,4-d]pyrimidin-4-amine derivatives like this compound?

  • Methodological Answer : The synthesis typically involves:
  • Core cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors (e.g., aminopyrazoles and carbonyl compounds) under acidic or basic conditions .
  • Substitution reactions : Sequential substitutions at the 6-position (e.g., with 4-ethylpiperazine) and 4-position (e.g., with difluoromethylsulfanylphenyl groups) using halogenated intermediates and nucleophilic reagents. Sodium hydride or potassium carbonate are common bases for these steps .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify substituent integration (e.g., ethylpiperazine protons at δ 2.5–3.5 ppm, aromatic protons from phenyl groups) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., calculated for C₂₄H₂₇F₂N₇S₂).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., intramolecular N–H⋯N bonds observed in similar pyrimidines) .

Q. What structural motifs in this compound are critical for its biological activity?

  • Methodological Answer : Key motifs include:
  • Pyrazolo[3,4-d]pyrimidine core : A scaffold known for kinase inhibition due to planar aromaticity and hydrogen-bonding capability.
  • 4-Ethylpiperazine : Enhances solubility and modulates receptor binding via conformational flexibility .
  • Difluoromethylsulfanyl group : Introduces electron-withdrawing effects and metabolic stability .
    Comparative studies with analogs (e.g., chloro or methoxy substitutions) show reduced activity when these groups are altered .

Advanced Research Questions

Q. How can researchers optimize the yield of the ethylpiperazine substitution step?

  • Methodological Answer :
  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) or copper(I) iodide for Buchwald-Hartwig amination .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of piperazine .
  • Temperature control : Reactions at 80–100°C for 12–24 hours balance kinetics and side-product formation.
  • High-throughput screening : Use automated platforms to test >100 conditions (e.g., base/catalyst ratios) for rapid optimization .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to confirm target specificity .
  • Stability studies : Assess compound integrity in assay buffers (e.g., LC-MS monitoring for degradation).
  • Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity independently .
  • Computational docking : Compare binding modes in silico to identify assay-specific conformational effects .

Q. How can molecular docking studies predict the binding mode of this compound with a target enzyme?

  • Methodological Answer :
  • Protein preparation : Retrieve the enzyme structure (e.g., PDB ID 6AY) and optimize protonation states using tools like Schrödinger’s Protein Preparation Wizard .
  • Ligand parametrization : Assign partial charges and torsional parameters to the compound using Gaussian-based DFT calculations.
  • Docking protocols : Perform flexible docking with Glide or AutoDock Vina, focusing on active-site residues (e.g., ATP-binding pocket in kinases).
  • MD simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability and key interactions (e.g., π-π stacking with Phe80) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.